6-bromo-1-methoxypyrrolo[1,2-a]pyrazine
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Overview
Description
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-methoxypyrazine with propargyl amines or ethers through a palladium-catalyzed intermolecular cycloisomerization strategy . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of a base like cesium carbonate, and solvents like dimethyl sulfoxide .
Chemical Reactions Analysis
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethyl sulfoxide . Major products formed from these reactions include various pyrrolo[1,2-a]pyrazine derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and derivatives.
Mechanism of Action
The exact mechanism of action of 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . Its anti-inflammatory activity could be related to its ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 .
Comparison with Similar Compounds
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
2-methylpyrrolo[1,2-a]pyrazine: This derivative exhibits different biological activities, including antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6-2-3-7(9)11(6)5-4-10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGEBCIKAWVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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